![molecular formula C3H7N3O2S2 B136668 N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide CAS No. 136810-63-4](/img/structure/B136668.png)
N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide, also known as TZD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been studied extensively for its ability to modulate various biological processes, including inflammation, oxidative stress, and glucose metabolism. In
Applications De Recherche Scientifique
N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anti-diabetic properties. In particular, N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. Additionally, N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide has been studied for its potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide exerts its biological effects through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and oxidative stress. Activation of PPARγ by N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide leads to improved insulin sensitivity, decreased inflammation, and reduced oxidative stress.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide are diverse and depend on the specific biological process being modulated. In animal models of diabetes, N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide has been shown to improve insulin sensitivity and glucose metabolism by increasing glucose uptake in skeletal muscle and adipose tissue. N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide has also been shown to reduce inflammation and oxidative stress in various tissues, including the liver, brain, and heart.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide in lab experiments is its well-established mechanism of action. This allows researchers to design experiments that specifically target PPARγ activation and its downstream effects. Additionally, N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide has been extensively studied in animal models, providing a wealth of data on its potential therapeutic applications. However, one limitation of using N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide in lab experiments is its potential toxicity. N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide has been shown to cause liver toxicity in some animal models, and its long-term effects on human health are not yet fully understood.
Orientations Futures
There are several future directions for research on N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide. One area of interest is the development of N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide analogs with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the long-term effects of N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide on human health. Finally, N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide has shown potential as a therapeutic agent for neurodegenerative diseases, and further research is needed to explore this potential application.
Méthodes De Synthèse
The synthesis of N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide involves the reaction of thiosemicarbazide with various aldehydes or ketones in the presence of a catalyst. The resulting compound is then treated with sulfuric acid to form the final product. This method has been optimized over the years, resulting in high yields and purity of N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide.
Propriétés
Numéro CAS |
136810-63-4 |
|---|---|
Nom du produit |
N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide |
Formule moléculaire |
C3H7N3O2S2 |
Poids moléculaire |
181.2 g/mol |
Nom IUPAC |
2-(sulfamoylamino)-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C3H7N3O2S2/c4-10(7,8)6-3-5-1-2-9-3/h1-2H2,(H,5,6)(H2,4,7,8) |
Clé InChI |
CFSSYZATGDLVQN-UHFFFAOYSA-N |
SMILES |
C1CSC(=N1)NS(=O)(=O)N |
SMILES canonique |
C1CSC(=N1)NS(=O)(=O)N |
Synonymes |
Sulfamide, (4,5-dihydro-2-thiazolyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



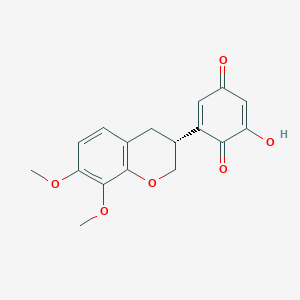
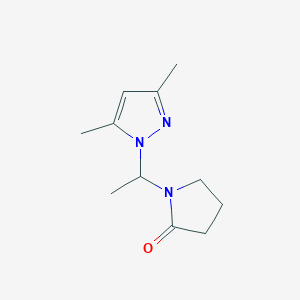
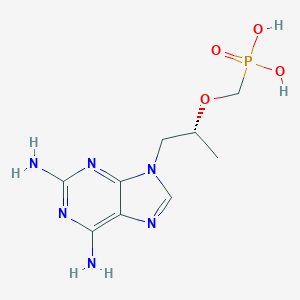
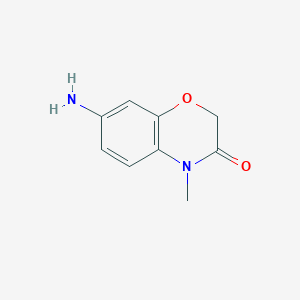
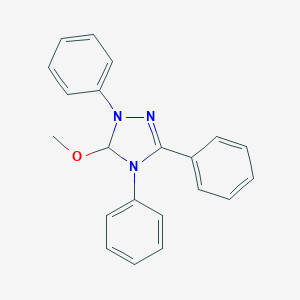
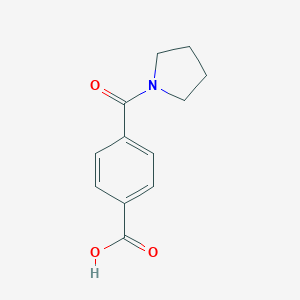
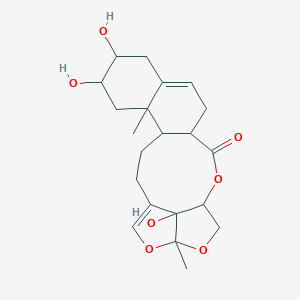
![5-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-(7-hydroxy-19-oxo-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(22),3(12),4(9),5,7,10,13,15,17,20-decaen-13-yl)benzoic acid](/img/structure/B136607.png)
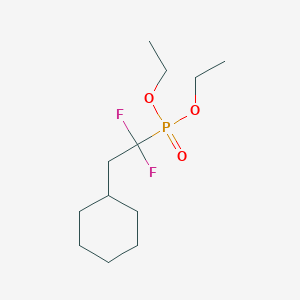
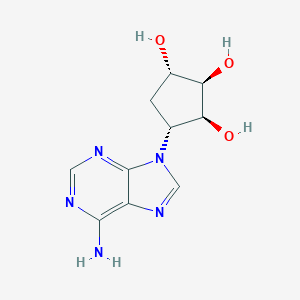
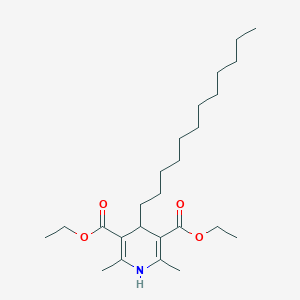
![1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane](/img/structure/B136615.png)
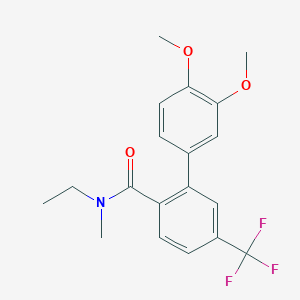
![(1R,3Z,5S,8Z,12Z,15S)-5,17-dihydroxy-18-[(2S)-1-hydroxypropan-2-yl]-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one](/img/structure/B136618.png)